N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a unique structure that combines a benzodioxin ring with an indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A related compound with additional nitro groups and a different substitution pattern.
Uniqueness
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a benzodioxin ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-26-15(9-13-10-18(29-2)21(30-3)22(31-4)20(13)26)23(28)24-12-19(27)25-14-5-6-16-17(11-14)33-8-7-32-16/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,28)(H,25,27) |
InChI Key |
OFFPGYSCVCKXEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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